Tert-butyl thiomorpholine-4-carboxylate 1-oxide
Description
Tert-butyl thiomorpholine-4-carboxylate 1-oxide (CAS: 1956382-45-8) is a thiomorpholine derivative characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) with a tert-butyl ester group at position 4 and a 1-oxide modification. Notably, the compound also features a (2,2,2-trifluoroacetyl)imino substituent at position 1, as indicated in the full IUPAC name: tert-butyl 1-((2,2,2-trifluoroacetyl)imino)thiomorpholine-4-carboxylate 1-oxide . This structure imparts unique electronic and steric properties:
- 1-oxide modification: Increases polarity, influencing solubility and hydrogen-bonding capacity.
- Trifluoroacetyl imino group: Introduces strong electron-withdrawing effects, which may modulate reactivity in synthetic pathways .
The compound is typically synthesized for applications in medicinal chemistry and materials science, though its specific biological or industrial roles remain underexplored in publicly available literature.
Properties
IUPAC Name |
tert-butyl 1-oxo-1,4-thiazinane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-9(2,3)13-8(11)10-4-6-14(12)7-5-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSAOXAANHXOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634726 | |
| Record name | tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278788-74-2 | |
| Record name | tert-Butyl 1-oxo-1lambda~4~,4-thiazinane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of tert-Butyl Thiomorpholine-4-carboxylate Using Sodium Metaperiodate
One of the most documented and efficient methods for preparing this compound is the oxidation of tert-butyl thiomorpholine-4-carboxylate with sodium metaperiodate in a mixed solvent system.
Procedure Summary:
- Reagents: Sodium metaperiodate (NaIO4), tert-butyl thiomorpholine-4-carboxylate, 1,4-dioxane, methanol, water.
- Conditions: The reaction is carried out at 0°C for approximately 5.5 hours.
- Workup: After reaction completion, the mixture is filtered, and the product is extracted with chloroform, dried over anhydrous sodium sulfate, and concentrated.
- Yield: High yield of 99% reported.
- Physical State: White solid product.
- Characterization: 1H NMR confirms the structure with characteristic chemical shifts.
$$
\text{tert-butyl thiomorpholine-4-carboxylate} \xrightarrow[\text{0°C, 5.5 h}]{\text{NaIO}4, \text{1,4-dioxane/MeOH/H}2\text{O}} \text{this compound}
$$
| Step | Description |
|---|---|
| 1 | Sodium metaperiodate (5.68 g, 1.05 eq) is dissolved in water (50 mL) and stirred at room temperature, then cooled to 0°C. |
| 2 | tert-Butyl thiomorpholine-4-carboxylate (5.08 g, 25 mmol, 1 eq) is added to the cooled solution. |
| 3 | 1,4-Dioxane (30 mL) and methanol (40 mL) are added to the mixture. |
| 4 | The reaction mixture is stirred at 0°C for 5.5 hours. |
| 5 | The mixture is filtered, and the filtrate is extracted with chloroform. |
| 6 | Organic layers are combined, dried over Na2SO4, and concentrated to yield the product. |
Reference: This method is described in a patent (US2015/166518) and chemical synthesis literature with detailed NMR data supporting the product identity.
Alternative Oxidation Using Hydrogen Peroxide in Acetic Acid
Another method involves oxidation with hydrogen peroxide in acetic acid, which is a common approach for sulfoxide synthesis.
Procedure Summary:
- Reagents: Hydrogen peroxide (40% aqueous), acetic acid, tert-butyl thiomorpholine-4-carboxylate.
- Conditions: The reaction is performed at 0°C initially, then heated to 50°C for 4 hours.
- Workup: The reaction is quenched with sodium thiosulfate, extracted with dichloromethane, washed, dried, and concentrated.
- Yield: Approximately 88% yield reported.
- Product: tert-Butyl thiomorpholine-4-carboxylate 1,1-dioxide (further oxidation product), but conditions can be controlled to isolate the 1-oxide.
$$
\text{tert-butyl thiomorpholine-4-carboxylate} \xrightarrow[\text{0-50°C, 4 h}]{\text{H}2\text{O}2, \text{AcOH}} \text{this compound (or dioxide)}
$$
Reference: European Journal of Medicinal Chemistry, 2018.
Comparative Data Table of Preparation Methods
| Method | Oxidant | Solvent System | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sodium metaperiodate oxidation | NaIO4 | 1,4-Dioxane/MeOH/H2O | 0°C | 5.5 h | 99 | High yield, mild conditions, well-documented |
| Hydrogen peroxide oxidation | H2O2 (40%) | Acetic acid | 0-50°C | 4 h | 88 | May lead to overoxidation to dioxide if uncontrolled |
| MCPBA oxidation (analogous) | MCPBA | Organic solvent (e.g., DCM) | RT | Few hours | ~75 | Common sulfoxide synthesis method, less specific data for this compound |
Research Findings and Notes
- The sodium metaperiodate method is preferred for its high yield and mild reaction conditions, minimizing overoxidation.
- The reaction requires careful temperature control (0°C) to avoid side reactions.
- Workup involves standard organic extraction and drying techniques.
- The product is characterized by 1H NMR, showing distinct chemical shifts for the methylene protons adjacent to the sulfoxide sulfur.
- The oxidation state of sulfur is critical for biological activity in medicinal chemistry applications, making selective oxidation to the 1-oxide important.
- Alternative oxidants like MCPBA and hydrogen peroxide are viable but may require optimization to prevent further oxidation to sulfone (1,1-dioxide).
- No heavy metal catalysts or harsh conditions are necessary, making these methods environmentally friendly and scalable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl thiomorpholine-4-carboxylate 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives.
Scientific Research Applications
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological oxidation processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl thiomorpholine-4-carboxylate 1-oxide involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds or through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name (CAS) | Key Substituents | Purity (%) | Notable Properties (Inferred) |
|---|---|---|---|
| This compound (1956382-45-8) | 1-oxide, tert-butyl ester, trifluoroacetyl imino | 97 | High polarity, electron-deficient imino group |
| 2-Phenyl-2-thiomorpholinoacetonitrile (128407-23-8) | Phenyl, cyano group | 95 | Increased aromaticity, potential π-π interactions |
| 2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride (1214094-90-2) | Methoxyphenyl, carboxylic acid (HCl salt) | 95 | Enhanced water solubility due to ionic form |
| 4-(2-Methylbenzyl)thiomorpholine (BD59443933) | 2-Methylbenzyl | 97 | High lipophilicity, steric hindrance |
| 4-(2-Fluorobenzyl)thiomorpholine (BD51053433) | 2-Fluorobenzyl | 97 | Electrophilic fluorine, potential halogen bonding |
Key Observations
Electronic Effects: The trifluoroacetyl imino group in the target compound introduces strong electron-withdrawing character, contrasting with electron-donating groups like methoxy in 1214094-90-2. This difference may influence reactivity in nucleophilic substitutions or metal-catalyzed coupling reactions . Fluorine substituents (e.g., BD51053433) enhance electrophilicity and enable halogen bonding, a feature absent in the target compound .
Solubility and Polarity: The 1-oxide group in the target compound increases polarity compared to non-oxidized thiomorpholines (e.g., BD59443933). However, ionic derivatives like 1214094-90-2 (HCl salt) likely exhibit superior aqueous solubility .
Steric and Metabolic Considerations :
Crystallographic and Supramolecular Behavior
- For example, carboxylic acid derivatives (1214094-90-2) may form dimeric hydrogen bonds, whereas 1-oxide groups could participate in weaker CH···O interactions .
Biological Activity
Tert-butyl thiomorpholine-4-carboxylate 1-oxide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a thiomorpholine ring, a tert-butyl group, and a sulfoxide functionality. These structural characteristics contribute to its chemical reactivity and biological activity. The presence of the sulfoxide group enhances pharmacological properties, potentially improving interactions with biological targets.
The mechanism of action for this compound involves:
- Oxidation and Reduction Reactions : The compound can undergo various redox reactions, allowing it to interact with enzymes and proteins through covalent or non-covalent bonds.
- Enzyme Interaction : It has shown potential in modulating the activity of enzymes involved in bacterial resistance mechanisms, such as gyrase and topoisomerase.
Antimicrobial Properties
Research indicates that derivatives of thiomorpholine exhibit notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The incorporation of the benzyloxycarbonyl group in related compounds may enhance their lipophilicity, improving cell membrane permeability and bioavailability.
Antioxidant and Anti-inflammatory Effects
This compound has been studied for its antioxidant properties. Compounds derived from this structure have demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in various diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Evaluation : A series of new amides derived from thiomorpholine were synthesized and screened for antimicrobial activity. Preliminary results indicated moderate to good antibacterial and antifungal activity against various strains .
- Enzyme Inhibition : Research highlighted the compound's potential as an inhibitor for enzymes like DPP-IV, which plays a role in glucose metabolism, suggesting its utility in diabetes management .
- In Vivo Studies : In vivo studies demonstrated that derivatives could significantly reduce total cholesterol (TC) and triglyceride (TG) levels in hyperlipidemic models, indicating potential applications in cardiovascular health .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of similar compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole moiety | Antibacterial, anticancer |
| Benzyl Thiomorpholine Derivatives | Similar thiomorpholine structure | Antimicrobial properties |
| N-substituted Morpholines | Morpholine ring with varied substitutions | Diverse pharmacological effects |
This compound stands out due to its unique combination of structural features that may enhance its efficacy compared to other similar compounds.
Q & A
Q. What are the established synthetic routes for tert-butyl thiomorpholine-4-carboxylate 1-oxide?
The compound is synthesized via a multi-step protocol. A key intermediate, tert-butyl thiomorpholine-4-carboxylate 1,1-dioxide, is first prepared by reacting tert-butyl thiomorpholine-4-carboxylate with methyl chloroformate in the presence of LiHMDS (1M in THF) at −78°C. Subsequent oxidation steps yield the 1-oxide derivative. Reaction optimization includes strict temperature control, anhydrous conditions, and catalytic bases to enhance selectivity .
Q. How is the structural integrity of this compound validated?
Structural confirmation involves:
- NMR Spectroscopy : H and C NMR to identify characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, thiomorpholine ring protons between δ 3.0–4.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z calculated for CHNOS: 257.11).
- X-ray Crystallography : SHELX software is widely used for refining crystallographic data, ensuring accurate bond-length and angle measurements .
Q. What purification methods are recommended for this compound?
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Using solvents like dichloromethane/hexane mixtures.
- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases is employed, particularly for derivatives intended for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized during derivatization of this compound?
Key strategies include:
- Catalyst Selection : Trimethylaluminum in toluene facilitates amide bond formation with primary amines, achieving yields >75% under ambient conditions .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution reactions.
- Temperature Control : Low temperatures (−78°C) prevent side reactions during sensitive steps like sulfoxide formation .
Q. What mechanistic insights exist for the compound’s interactions with biological targets?
Thiomorpholine derivatives exhibit non-covalent interactions with enzymes or receptors, such as:
- Hydrogen Bonding : Between the sulfoxide oxygen and active-site residues.
- Steric Effects : The tert-butyl group may influence binding affinity by occupying hydrophobic pockets.
Computational docking studies (e.g., AutoDock Vina) and molecular dynamics simulations are used to model these interactions, guiding structure-activity relationship (SAR) analyses .
Q. How are intermediates and byproducts characterized in synthetic pathways?
- LC-MS/MS : Monitors reaction progress and identifies intermediates (e.g., epoxidation or ring-opening byproducts).
- In Situ IR Spectroscopy : Tracks functional group transformations (e.g., carbonyl stretches at ~1700 cm).
- Isolation via Prep-TLC : For minor components, followed by H NMR to assign structures .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Oxidation Sensitivity : The sulfoxide moiety is prone to over-oxidation; controlled addition of oxidizing agents (e.g., mCPBA) is critical.
- Purification Scalability : Transitioning from column chromatography to centrifugal partition chromatography (CPC) improves throughput.
- Stability Testing : Long-term storage at −20°C under argon prevents degradation, as confirmed by accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
